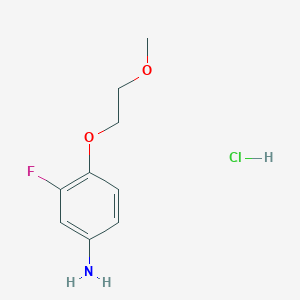
3-Fluoro-4-(2-methoxyethoxy)aniline hydrochloride
Vue d'ensemble
Description
3-Fluoro-4-(2-methoxyethoxy)aniline hydrochloride is a chemical compound with the molecular formula C9H12FNO2•HCl and a molecular weight of 221.66 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound is characterized by the presence of a fluorine atom, a methoxyethoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-methoxyethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: In an industrial setting, the reaction is scaled up using large reactors and optimized conditions to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
3-Fluoro-4-(2-methoxyethoxy)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methoxyethoxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted anilines.
Applications De Recherche Scientifique
3-Fluoro-4-(2-methoxyethoxy)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it serves as a valuable tool in drug discovery and development, helping researchers understand the biological activity of potential drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and materials, contributing to the development of new products and technologies.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(2-methoxyethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.
Pathways Involved: Depending on the specific application, the compound may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-(2-methoxyethoxy)aniline hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples of similar compounds include 3-fluoroaniline, 4-(2-methoxyethoxy)aniline, and other fluorinated anilines.
Uniqueness: The presence of both a fluorine atom and a methoxyethoxy group in the same molecule imparts unique chemical and physical properties, making it a valuable intermediate in organic synthesis. Its specific structure allows for targeted interactions in biological systems, enhancing its utility in research applications.
Propriétés
IUPAC Name |
3-fluoro-4-(2-methoxyethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-12-4-5-13-9-3-2-7(11)6-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQPAIFEIYPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















